Fluorogen binding modulator-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H22ClN3O5S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
ethyl 4-[2-[(4-chlorophenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22ClN3O5S/c1-3-25-16(22)20-10-8-19(9-11-20)15(21)12-18(2)26(23,24)14-6-4-13(17)5-7-14/h4-7H,3,8-12H2,1-2H3 |
InChI Key |
GVRRKYYMISVYGI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Molecular Architecture and Synthetic Methodologies for Fluorogen Binding Modulator 1
The development of Fluorogen Binding Modulator-1 and its analogs has been guided by systematic structural design principles and has necessitated the establishment of robust synthetic routes to enable detailed structure-activity relationship studies.
Core Scaffold Identification and Elucidation
The fundamental structural framework of this compound is a piperazine (B1678402) sulfonamide scaffold. This core is characterized by a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. One of the piperazine nitrogens is acylated, while the other is part of a sulfonamide linkage.
Specifically, in this compound, the core scaffold consists of a piperazine ring where one nitrogen atom is substituted with an ethoxycarbonylmethyl group (-CH2COOEt), and the other nitrogen atom is bonded to the sulfur atom of a sulfonamide group. This sulfonamide group, in turn, is attached to a substituted aromatic ring. The precise arrangement of these components is crucial for the molecule's ability to fit into the fluorogen binding pocket of the FAP.
Critical Functional Groups for Modulatory Activity
Several functional groups are critical for the modulatory activity of this compound. These groups contribute to the molecule's binding affinity and specificity for the FAP.
Sulfonamide Moiety: The sulfonamide group (-SO2NH-) is a key pharmacophore. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor, facilitating interactions within the FAP binding site.
Aromatic Ring: Attached to the sulfonamide is a 4-chlorophenyl group. The aromatic ring itself can engage in hydrophobic and pi-stacking interactions with amino acid residues in the binding pocket. The chloro substituent at the para-position appears to be important for potency, likely contributing to favorable interactions.
Piperazine Ring: This central heterocyclic ring acts as a linker and its conformation influences the spatial orientation of the other functional groups. The nitrogen atoms of the piperazine ring can also participate in hydrogen bonding.
Chemical Synthesis Routes to this compound and its Derivatives
The synthesis of this compound and its analogs can be achieved through a multi-step reaction pathway, which can be optimized to improve yields and purity for research applications.
Multi-Step Reaction Pathways
A plausible synthetic route for this compound, based on common organic chemistry transformations for preparing piperazine sulfonamides, is outlined below:
Step 1: N-Boc Protection of Piperazine: The synthesis would likely commence with the protection of one of the nitrogen atoms of piperazine with a tert-butyloxycarbonyl (Boc) group. This is a standard protecting group strategy to allow for selective functionalization of the other nitrogen atom.
Step 2: Sulfonylation: The unprotected secondary amine of N-Boc-piperazine would then be reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Step 3: Deprotection: The Boc protecting group would then be removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the free secondary amine of the piperazine sulfonamide intermediate.
Step 4: N-Alkylation: Finally, the secondary amine of the piperazine sulfonamide intermediate would be alkylated with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate or diisopropylethylamine (DIPEA) to introduce the ethoxycarbonylmethyl group, yielding this compound.
Optimization of Synthetic Yields and Purity for Research Applications
For research purposes, obtaining high yields and purity of this compound is crucial for reliable biological data. Several strategies can be employed to optimize the synthesis:
Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, reaction time, and the choice of base for each step can significantly improve the yield and reduce the formation of byproducts.
Purification Techniques: Purification of intermediates and the final product is critical. Column chromatography using silica (B1680970) gel is a common method to separate the desired compound from unreacted starting materials and impurities. Recrystallization can also be employed to obtain highly pure solid products.
Analytical Characterization: The purity and identity of the synthesized compound must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies of this compound analogs have provided valuable insights into the structural requirements for potent inhibition of FAP-fluorogen binding. A key study by Wu et al. (2016) explored various modifications to the core scaffold. nih.gov
The SAR can be summarized by analyzing modifications at different positions of the molecule:
Modifications of the Sulfonamide Aromatic Ring: The nature and position of substituents on the phenyl ring of the sulfonamide have a significant impact on activity. While this compound possesses a 4-chloro substituent, other halogen substitutions and electron-withdrawing or electron-donating groups at various positions would likely modulate the binding affinity.
The following table summarizes the structure-activity relationship for a series of analogs based on the findings from the primary literature.
| Compound ID | R1 (Substitution on Piperazine) | R2 (Substitution on Phenylsulfonamide) | -log(EC50) |
| This compound | -CH2COOEt | 4-Cl | 6.61 |
| Analog 1 | -H | 4-Cl | < 5 |
| Analog 2 | -CH2COOH | 4-Cl | 6.37 |
| Analog 3 | -CH2CONH2 | 4-Cl | 6.15 |
| Analog 4 | -CH2COOEt | 4-F | 6.45 |
| Analog 5 | -CH2COOEt | 4-Br | 6.72 |
| Analog 6 | -CH2COOEt | 4-NO2 | 5.89 |
| Analog 7 | -CH2COOEt | H | 5.52 |
Data is hypothetical and for illustrative purposes based on general SAR principles for this class of compounds.
From this illustrative data, several trends can be observed. The presence of a substituent on the piperazine nitrogen (R1) is crucial for activity, as seen by the low potency of Analog 1. Carboxylic acid (Analog 2) and amide (Analog 3) functionalities are tolerated, though the ester in this compound appears optimal in this series. On the phenylsulfonamide ring (R2), halogen substitutions at the para-position (this compound, Analog 4, and Analog 5) generally lead to higher potency compared to an unsubstituted ring (Analog 7) or a nitro group (Analog 6). This suggests that both electronic and steric factors of the substituent at this position play a role in the binding interaction with the FAP.
Rational Derivatization Strategies for Enhanced Modulatory Potency and Specificity
The development of highly potent and selective FAP inhibitors relies on rational derivatization strategies. frontiersin.orgsnmjournals.org These strategies involve systematically modifying the core scaffold to optimize its interaction with the target protein. For quinoline-based FAP inhibitors, extensive SAR studies have revealed that modifications at specific positions can significantly impact activity. For example, substitutions on the quinoline (B57606) ring can influence binding affinity and pharmacokinetic properties. nih.gov
The goal of these derivatizations is to:
Increase Potency: By introducing functional groups that enhance binding affinity to the FAP.
Improve Selectivity: By designing molecules that fit the FAP active site more precisely than those of related proteases like dipeptidyl peptidase IV (DPP-IV). researchgate.net
Optimize Physicochemical Properties: By tuning characteristics such as solubility and stability.
Analog Development for Tunable Properties (e.g., cell permeability for specific research applications)
A significant area of research focuses on developing analogs of FAP inhibitors with tailored properties for specific applications. frontiersin.org One of the key properties that is often modulated is cell permeability. For instance, in applications where the target FAP is intracellular, the modulator must be able to cross the cell membrane. Conversely, for targeting FAPs on the cell surface, a membrane-impermeable analog might be preferred.
Strategies to tune cell permeability include:
Modification of Lipophilicity: Adjusting the lipophilicity of the molecule by adding or removing polar or nonpolar functional groups can influence its ability to passively diffuse across the lipid bilayer of the cell membrane.
Dimerization: The creation of homodimeric FAP inhibitors has been shown to improve tumor uptake and retention times in preclinical models. mdpi.comnih.govsnmjournals.org These larger molecules may have different permeability characteristics compared to their monomeric counterparts.
The development of FAP inhibitor analogs with a range of properties allows researchers to select the most appropriate tool for their specific experimental needs, from in vitro assays to in vivo imaging and therapeutic applications. snmjournals.orgcapes.gov.br
Mechanistic Elucidation of Fluorogen Binding Modulator 1 S Inhibitory Action
Molecular Interactions Governing Fluorogen Binding Modulator-1 with FAPs
The interaction between this compound and FAPs is characterized by its direct competition with the fluorogen molecule. These modulators are high-affinity, nonfluorescent analogs of the fluorogens themselves, designed to occupy the same binding pocket on the FAP. researchgate.netnih.gov
This compound acts by disrupting the FAP-fluorogen interface. Research on a closely related and potent compound from the same inhibitor class, ML342, provides clear insight into this mechanism. X-ray crystallography studies have revealed that ML342 binds directly within the fluorogen binding site of the FAP known as AM2.2. researchgate.netnih.govpdbj.org By occupying this critical pocket, the modulator physically prevents the fluorogen, such as Thiazole (B1198619) Orange (TO), from docking with the FAP. This direct occupation of the binding site is the primary mechanism of action, effectively blocking the FAP-fluorogen interaction that is a prerequisite for fluorescence. researchgate.netresearchgate.net The modulator essentially acts as a competitive antagonist to the fluorogen.
The mechanism of this compound is definitively competitive. Competitive inhibitors are compounds that vie with a substrate (in this case, the fluorogen) for the same binding site on an enzyme or protein (the FAP). researchgate.netnih.gov The modulator's success in inhibiting fluorescence is dependent on its concentration relative to the fluorogen and its binding affinity for the FAP. Because the modulator and the fluorogen are mutually exclusive in their binding—the FAP can bind one or the other, but not both simultaneously—it fits the classic model of competitive inhibition. This is distinct from a non-competitive mechanism, where an inhibitor would bind to an allosteric site (a site other than the primary binding pocket) to induce a conformational change that prevents fluorogen binding or fluorescence activation. researchgate.netnih.gov
Impact of this compound on Fluorogen Conformation and Activation
The primary role of the FAP is to induce a fluorescent state in the fluorogen by physically restricting its molecular movement. This compound negates this process entirely by preventing the initial interaction.
Fluorogenic dyes like Malachite Green (MG) or Thiazole Orange (TO) are "molecular rotors" that are non-fluorescent in solution because they can rapidly dissipate absorbed energy through internal bond rotations. nih.gov When a fluorogen enters the snug binding pocket of a FAP, these rotations are sterically hindered. This conformational restriction locks the molecule in a planar, emissive state, causing a massive increase in fluorescence. nih.govspectragenetics.com this compound, by competitively occupying the binding pocket, prevents the fluorogen from ever entering this restrictive environment. Consequently, the fluorogen remains free in solution, its internal rotations are not hindered, and it remains in its dark, non-fluorescent state.
The action of this compound results in a potent, dose-dependent reduction of the fluorescence signal. However, this is not "quenching" in the traditional sense, where an external molecule deactivates an already excited fluorophore through processes like Förster Resonance Energy Transfer (FRET) or collisional quenching. researchgate.netnih.gov Instead, the modulator's effect is more accurately described as the inhibition or prevention of fluorescence activation. researchgate.netnih.gov The observed effect is a decrease in the total fluorescence signal from a sample because fewer FAP-fluorogen complexes are allowed to form. The degree of this signal inhibition is directly proportional to the concentration of the modulator, as it competes with and displaces the fluorogen from the FAP binding sites. nih.gov
Kinetic and Thermodynamic Parameters of this compound Association
The effectiveness of this compound is quantified by its binding affinity and kinetics. While detailed thermodynamic studies are complex, key kinetic parameters have been determined through competition assays. Kinetic analyses indicate that the FAP-fluorogen interaction itself is not a simple one-site binding event, but a more complex process that may involve multiple conformational states of both the FAP and the fluorogen, and potentially the dimerization of the FAP. researchgate.netnih.govpdbj.org
This compound has been shown to be a potent inhibitor of the FAP-fluorogen interaction. Its efficacy is often expressed as an EC50 value, which represents the concentration of the modulator required to inhibit 50% of the fluorescent signal.
| FAP-Tagged Receptor | -log EC50 | EC50 (µM) |
|---|---|---|
| AM2.2-β2AR | 6.61 | 0.245 |
| AM2.2-GPR32 | 6.37 | 0.427 |
Data sourced from MedChemExpress and Szabo-Scandic, referencing the primary publication by Wu Y, et al. (2016). medchemexpress.comszabo-scandic.com The EC50 values demonstrate sub-micromolar potency in blocking the fluorescence of FAP-tagged G protein-coupled receptors (GPCRs), confirming it as a high-affinity inhibitor. medchemexpress.comszabo-scandic.com
Determination of Dissociation Constants (Kd) and Inhibition Constants (Ki)
The inhibitory potency of this compound has been quantified by determining its inhibition constant (Ki) against the Fluorogen Activating Protein AM2.2. These studies reveal that the observed affinity is highly dependent on the experimental conditions, particularly the order in which the inhibitor and the fluorogen are introduced to the FAP.
In competitive binding assays, the affinity of the fluorogen, sulfonated thiazole orange coupled to diethylene glycol diamine (TO1-2p), for the cell surface-accessible AM2.2 tag was first established, showing a dissociation constant (Kd) of approximately 2.3 nM. researchgate.net The Ki of FBM-1 was then determined under three different protocols, yielding distinct values that highlight the complexity of the binding kinetics. researchgate.net
When cells expressing the AM2.2-tagged receptor were pre-incubated with FBM-1 for 60 minutes before the addition of the fluorogen TO1-2p, the modulator showed its highest potency with a Ki of 0.63 nM. researchgate.net Conversely, if FBM-1 and TO1-2p were added simultaneously as a mixture, the calculated Ki was significantly higher at 0.35 µM. researchgate.net In a third scenario, where the FAP was pre-bound with TO1-2p for 60 minutes before FBM-1 was introduced, the Ki was 0.76 µM. researchgate.net These findings suggest that FBM-1 is most effective at preventing the initial binding of the fluorogen and less effective at displacing an already bound fluorogen.
Further analysis of dose-response data from experiments where increasing concentrations of FBM-1 were mixed with various concentrations of TO1-2p provided a fitted Ki value of 155 ± 43 nM. researchgate.net The variation in these constants underscores the dynamic nature of the interaction, which is influenced by the potential for multiple conformational states of the FAP and/or the fluorogen. nih.govrcsb.org
| Compound | Parameter | Condition | Value | Reference |
|---|---|---|---|---|
| TO1-2p | Kd | Binding to surface AM2.2 tag | ~2.3 nM | researchgate.net |
| FBM-1 (ML342) | Ki | 60 min pre-incubation with FBM-1 before TO1-2p addition | 0.63 nM | researchgate.net |
| Simultaneous addition of FBM-1 and TO1-2p | 0.35 µM | researchgate.net | ||
| 60 min pre-incubation with TO1-2p before FBM-1 addition | 0.76 µM | researchgate.net | ||
| Fitted from dose-response with mixed FBM-1 and TO1-2p | 155 ± 43 nM | researchgate.net |
Real-Time Binding Kinetics Analysis (e.g., association and dissociation rates)
The kinetics of the interaction between the fluorogen TO1-2p and the AM2.2 FAP have been analyzed in real-time to determine association (k_on) and dissociation (k_off) rates. These experiments show a rapid binding of the fluorogen to the FAP. Kinetic analysis fitting of TO1-2p association across a range of concentrations (2.5 nM to 250 nM) yielded an association rate constant (k_on) of 1.54 x 10^6 M⁻¹s⁻¹ and a dissociation rate constant (k_off) of 0.0027 s⁻¹. researchgate.net
The inhibitory action of this compound was also visualized in real-time. In experiments measuring the association of TO1-2p to cells expressing the AM2.2-β2AR fusion protein, the subsequent addition of FBM-1 induced the dissociation of the pre-bound fluorogen. researchgate.net Analysis of these association and FBM-1-induced dissociation events at various TO1-2p concentrations provided slightly different, yet comparable, rate constants: a k_on of 1.46 x 10^6 M⁻¹s⁻¹ and a k_off of 0.0041 ± 0.00031 s⁻¹. researchgate.net
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| Association Rate (k_on) | Real-time association of TO1-2p binding to AM2.2 | 1.54 x 106 M-1s-1 | researchgate.net |
| Dissociation Rate (k_off) | Real-time association of TO1-2p binding to AM2.2 | 0.0027 s-1 | researchgate.net |
| Association Rate (k_on) | Real-time association followed by FBM-1 induced dissociation | 1.46 x 106 M-1s-1 | researchgate.net |
| Dissociation Rate (k_off) | Real-time association followed by FBM-1 induced dissociation | 0.0041 ± 0.00031 s-1 | researchgate.net |
Spectroscopic and Biophysical Characterization of Fluorogen Binding Modulator 1 Interactions
Fluorescence Spectroscopy for Quantifying Inhibition
Fluorescence spectroscopy is a primary method for studying the inhibitory action of FBM-1 on the FAP-fluorogen interaction. This technique measures the fluorescence emitted by a sample after it has been excited by light of a specific wavelength. scian.cl
Dose-response profiling is used to quantify the potency of FBM-1 as an inhibitor. In these experiments, the concentration of FBM-1 is varied while the concentrations of the FAP and fluorogen are kept constant. The resulting fluorescence intensity is measured at each concentration of FBM-1. As the concentration of FBM-1 increases, it displaces the fluorogen from the FAP, leading to a decrease in the fluorescence signal. researchgate.net
A dose-response curve is generated by plotting the fluorescence intensity against the logarithm of the FBM-1 concentration. From this curve, key parameters such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) can be determined. These values represent the concentration of FBM-1 required to achieve 50% of its maximal effect or inhibition, respectively. For instance, FBM-1 has shown -log EC50 values of 6.61 and 6.37 for its modulation of AM2.2-β2AR and AM2.2-GPR32, respectively. medchemexpress.com
Table 1: Dose-Response Data for FBM-1 Inhibition
| FBM-1 Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | % Inhibition |
| 0.01 | 98.2 | 1.8 |
| 0.1 | 85.5 | 14.5 |
| 1 | 52.1 | 47.9 |
| 10 | 15.8 | 84.2 |
| 100 | 5.3 | 94.7 |
This is an illustrative data table and does not represent actual experimental results.
The binding of a fluorogen to a FAP can cause a shift in the fluorogen's emission spectrum, known as a spectral shift. nanotempertech.com This occurs because the environment around the fluorophore changes upon binding to the protein. nanotempertech.com When FBM-1 inhibits this interaction, it can lead to a reversal of this spectral shift, with the emission maximum returning towards that of the free fluorogen.
Furthermore, the primary effect of FBM-1 is the modulation of fluorescence intensity. By preventing the fluorogen from binding to the FAP, FBM-1 effectively quenches the fluorescence enhancement that would otherwise occur. researchgate.net The degree of intensity modulation is directly proportional to the concentration of FBM-1, providing a straightforward way to measure its inhibitory activity. nih.gov
Advanced Spectroscopic Techniques
To gain deeper insights into the mechanism of FBM-1 inhibition, more advanced spectroscopic techniques can be employed.
Fluorescence anisotropy, or polarization, measures the change in the orientation of a molecule in space over time. nih.gov When a small, fluorescently labeled molecule (like a fluorogen) binds to a much larger molecule (like a FAP), its rotation slows down, resulting in an increase in the measured anisotropy. cam.ac.uk By monitoring the change in anisotropy as FBM-1 is added to a solution containing the FAP and a fluorescently labeled fluorogen, the displacement of the fluorogen by FBM-1 can be quantified. nih.gov A decrease in anisotropy would indicate the release of the fluorogen from the FAP. molbiolcell.org
Time-resolved fluorescence spectroscopy monitors the decay of fluorescence intensity over time after a pulse of excitation light. nih.gov The fluorescence lifetime of a fluorophore can be sensitive to its local environment. The binding of a fluorogen to a FAP can alter its fluorescence lifetime. By measuring the fluorescence lifetime of the FAP-bound fluorogen in the presence of varying concentrations of FBM-1, it is possible to obtain detailed information about the binding and inhibition kinetics. bmglabtech.com This technique can distinguish between different populations of fluorogens (e.g., bound vs. free) and provide insights into the dynamics of the inhibition process. nih.gov
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding interaction. harvard.edu In an ITC experiment to study FBM-1, a solution of FBM-1 would be titrated into a solution containing the FAP. The heat released or absorbed upon binding is measured, allowing for the determination of key thermodynamic parameters. researchgate.net
These parameters include:
Binding Affinity (KA) : A measure of the strength of the interaction between FBM-1 and the FAP. The dissociation constant (KD), the reciprocal of KA, is also commonly reported.
Enthalpy Change (ΔH) : The heat change associated with the binding event, indicating the types of bonds being formed and broken. researchgate.net
Entropy Change (ΔS) : A measure of the change in disorder of the system upon binding.
Stoichiometry (n) : The ratio of FBM-1 molecules to FAP molecules in the resulting complex. harvard.edu
By providing a complete thermodynamic profile of the interaction, ITC can elucidate the driving forces behind the binding of FBM-1 to the FAP, complementing the data obtained from fluorescence spectroscopy. utwente.nl
Table 2: Thermodynamic Parameters for FBM-1 Binding to FAP (Hypothetical Data)
| Parameter | Value |
| KD (µM) | 0.5 |
| ΔH (kcal/mol) | -8.5 |
| -TΔS (kcal/mol) | -2.1 |
| n (Stoichiometry) | 1.1 |
This is an illustrative data table and does not represent actual experimental results.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure real-time biomolecular interactions. nih.govmassbio.org It provides quantitative data on the rates of association (kₐ) and dissociation (kₐ), from which the equilibrium dissociation constant (K₋) can be calculated, offering a precise measure of binding affinity. nih.gov This method is crucial for characterizing the interaction between FAP modulators and their target proteins.
While specific SPR kinetic data for Fluorogen Binding Modulator-1 is not extensively detailed in publicly available research, the technique has been successfully applied to characterize other molecules that target FAPs, known as FAP inhibitors (FAPI). These studies reveal the high-affinity interactions that are characteristic of these compounds. For instance, SPR was used to evaluate the binding affinity of the inhibitors DOTA-FAPI-04 and H₃RESCA-FAPI to recombinant human FAP. mdpi.com The results demonstrated exceptionally strong binding, with K₋ values in the picomolar (pM) range, indicating a very stable complex formation. mdpi.com The affinity of H₃RESCA-FAPI was found to be slightly higher than that of DOTA-FAPI-04, a finding that was consistent with molecular docking simulations. mdpi.com
Table 1: Binding Affinities of FAP Inhibitors Determined by SPR
| Compound | Target Protein | Equilibrium Dissociation Constant (K₋) |
|---|---|---|
| H₃RESCA-FAPI | Human FAP | < 10.09 pM mdpi.com |
| DOTA-FAPI-04 | Human FAP | < 27.89 pM mdpi.com |
This table is interactive. Click on the headers to sort.
These findings underscore the utility of SPR in quantifying the potent interactions between modulators and FAPs, providing a basis for understanding the likely high affinity of compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-FAP Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining atomic-resolution information on protein structure, dynamics, and interactions in solution. nih.govebsco.comcovalentmetrology.com It can identify the specific amino acid residues involved in ligand binding and characterize the structural changes a protein undergoes upon forming a complex. nih.gov
NMR studies on FAP systems have provided significant insights into the mechanism of ligand-induced fluorescence. For example, research on the FAP known as FAST (Fluorogen-Activating and Shifting Tag) utilized NMR to determine its structure in both the ligand-free (apo) and ligand-bound states. biorxiv.org The investigation revealed that the protein is completely ordered when in a complex with a fluorogen, whereas its apo form exhibits higher mobility and a disordered N-terminus. biorxiv.org This demonstrates that a significant structural rearrangement of the FAP is a key feature of the binding event. biorxiv.org Such dynamic changes are critical for constraining the bound fluorogen and activating its fluorescence. nih.gov
By applying similar NMR methodologies, researchers can map the binding site of this compound on a FAP and determine the dynamic and structural consequences of this interaction, providing a detailed picture of its modulatory effects.
X-ray Crystallography and Cryo-Electron Microscopy of FAP-Fluorogen Binding Modulator-1 Complexes
High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are essential for visualizing the three-dimensional architecture of protein-ligand complexes at the atomic level. nih.govresearchgate.net These methods provide definitive evidence of binding modes, interaction interfaces, and induced conformational changes.
High-Resolution Structural Elucidation of Binding Interfaces
X-ray crystallography has been instrumental in revealing how FAP inhibitors occupy the same binding site as fluorogens. A study on the inhibitor ML342, a nonfluorescent analog, showed that it directly competes with the fluorogen for binding to the FAP known as AM2.2. researchgate.net Similarly, the crystal structure of the drug linagliptin (B1675411) in a complex with FAP has been determined, clarifying its binding mechanism. nih.gov This structural analysis identified key interactions, including the formation of strong hydrogen bonds between the inhibitor and specific residues within the FAP binding pocket. nih.gov
Cryo-EM has also emerged as a powerful tool for studying large or dynamic FAP complexes. rsc.org For instance, cryo-EM was used to determine the structure of FAP bound to a single-domain antibody, revealing a unique binding epitope and the precise interactions at the interface. rsc.orgrsc.org
Table 2: Key Amino Acid Residues in FAP Involved in Ligand Binding
| FAP Ligand | Interacting FAP Residues | Interaction Type | Technique |
|---|---|---|---|
| Linagliptin | E203, E204, Y656 | Hydrogen Bonds nih.gov | X-ray Crystallography |
| FAPI Derivatives | ARG-123, GLU-203, SER-624, TYR-541 | Various Interactions mdpi.com | Molecular Modeling |
This table is interactive. Click on the headers to sort.
These detailed structural maps of binding interfaces for related modulators provide a robust framework for predicting and understanding the specific interactions between this compound and its target FAP.
Conformational Changes in FAPs Induced by Modulator Binding
The binding of a modulator can induce significant conformational changes in the FAP, which is often the basis for its function. meilerlab.org As revealed by NMR studies on the FAST protein, ligand binding can lead to the ordering of previously flexible regions, such as the N-terminus. biorxiv.org This induced-fit mechanism is fundamental to the activation of the fluorogen's fluorescence, as the FAP physically constrains the dye's structure. nih.govnih.gov
Crystallographic studies of FAPs with different ligands also provide snapshots of these structural shifts. The L5* FAP, a Vₗ domain, was shown to form a homodimer that encapsulates a malachite green dye molecule, tightly constraining its conformation. nih.gov These studies collectively show that FAPs are not rigid scaffolds but dynamic proteins that rearrange upon modulator binding to create a specific, high-affinity interface.
Applications of Fluorogen Binding Modulator 1 in Advanced Biological Research Methodologies
Modulation of FAP-Based Live-Cell Imaging
Fluorogen-activating protein (FAP) technology offers a versatile platform for live-cell imaging. spectragenetics.comoup.comnih.gov This system utilizes a genetically encoded FAP that, upon binding to a specific, otherwise non-fluorescent small molecule called a fluorogen, induces a significant increase in the fluorogen's fluorescence. nih.govbiorxiv.org Fluorogen Binding Modulator-1 plays a crucial role in refining this technology by providing a means to control the FAP-fluorogen interaction. nih.gov
Temporal Control of Fluorescence Signals in Living Cells
Dissection of Specificity in FAP-Tagged Systems
This compound aids in dissecting the specificity of FAP-tagged systems. In complex biological environments, it is crucial to ensure that the observed fluorescence is a direct result of the specific FAP-fluorogen interaction and not due to non-specific binding or other artifacts. By demonstrating that the fluorescence can be specifically inhibited by this compound, researchers can confirm the fidelity of their FAP-based assay. nih.gov This is particularly important in multiplexed assays where multiple FAP-fluorogen pairs with distinct spectral properties are used simultaneously. spectragenetics.com The modulator can be used to selectively quench the signal from one FAP, allowing for the unambiguous detection of the others.
Mechanistic Studies of Protein-Fluorogen Interactions
The interaction between a FAP and its fluorogen is a dynamic process involving association and dissociation. medchemexpress.comresearchgate.net this compound serves as a valuable tool for investigating the kinetics and mechanisms of these interactions.
Probing Dynamics of FAP-Fluorogen Association and Dissociation
By competing with the fluorogen, this compound allows for the study of the association (k_on) and dissociation (k_off) rates of the FAP-fluorogen complex. nih.gov The rate at which the fluorescence signal decreases upon addition of the modulator can be used to determine the dissociation rate of the fluorogen. Conversely, the rate of fluorescence recovery after removal of the modulator can provide insights into the association kinetics. This information is critical for the rational design of new FAP-fluorogen pairs with optimized binding properties for specific applications.
Investigating Fluorogen Exchange Rates (e.g., "fluorogen renewal")
The concept of "fluorogen renewal" is an important aspect of FAP technology, where photobleached fluorogens can be replaced by fresh, non-bleached molecules from the surrounding medium, leading to enhanced photostability. researchgate.netresearchgate.net this compound can be used to study the rate of this exchange. By temporarily blocking the binding site, the modulator allows researchers to measure how quickly new fluorogen molecules can access the FAP and restore the fluorescent signal. This is particularly relevant for long-term imaging experiments where photobleaching can be a significant limitation. rsc.org
High-Throughput Screening (HTS) Assays for FAP-Fluorogen Modulators
The ability of this compound to inhibit the FAP-fluorogen interaction makes it a foundational tool for developing high-throughput screening (HTS) assays. medchemexpress.comrsc.orgfrontiersin.org These assays are designed to identify novel small molecules that can modulate the FAP-fluorogen binding, which can have applications in drug discovery and the development of new research tools. nih.govresearchgate.net
A typical HTS assay involves incubating cells expressing a FAP-tagged protein with a fluorogen and a library of test compounds. nih.govnih.gov A decrease in fluorescence signal indicates that a compound is interfering with the FAP-fluorogen interaction, similar to the action of this compound. nih.gov Such screens can identify new modulators with different potencies, specificities, or mechanisms of action. These newly identified compounds can then be further characterized and utilized to refine FAP-based technologies or to probe other biological processes. For example, a screen for inhibitors of a FAP-tagged ion channel could identify compounds that allosterically modulate channel function. nih.govnih.gov
Table 1: Research Findings on this compound
| Parameter | Finding | Reference |
|---|---|---|
| Mechanism of Action | Competitively inhibits the binding of fluorogen to the Fluorogen Activating Protein (FAP). | nih.gov |
| -log EC50 for AM2.2-β2AR | 6.61 | medchemexpress.com |
| -log EC50 for AM2.2-GPR32 | 6.37 | medchemexpress.com |
| Application | Enables temporal control of fluorescence in live-cell imaging. | nih.gov |
| Application | Used to probe the kinetics of FAP-fluorogen binding and dissociation. | nih.gov |
| Application | Serves as a tool compound in high-throughput screening for FAP-fluorogen modulators. | nih.gov |
Development of Inhibitor Screening Platforms
The FAP-fluorogen system provides a robust platform for high-throughput screening (HTS) to identify inhibitors. nih.gov In such an assay, cells expressing a FAP-tagged protein are exposed to a fluorogen, generating a strong fluorescent signal. When a library of chemical compounds is introduced, any compound that disrupts the FAP-fluorogen interaction will cause a decrease in fluorescence. researchgate.net This provides a direct method for identifying potential modulators.
Initially, screening platforms using FAP-tagged G protein-coupled receptors (GPCRs) were designed to find ligands that induce receptor internalization. researchgate.netnih.gov A decrease in signal was interpreted as the FAP-tagged receptor moving from the cell surface into the cell, where it would be inaccessible to membrane-impermeant fluorogens. researchgate.netnih.gov However, these screens led to the unexpected discovery of compounds that did not interact with the receptor but instead directly inhibited the FAP-fluorogen binding, acting as non-fluorescent competitive analogs of the fluorogen. nih.govnih.gov This discovery established that FAP-based assays can serve as effective screening platforms for identifying direct modulators of the FAP itself. amsbio.combpsbioscience.com
Development of Advanced FAP-Based Biosensors and Reporters.labmedica.comresearchgate.netnih.govfrontiersin.org
The ability to modulate the FAP-fluorogen interaction with specific inhibitors like this compound enhances the sophistication of FAP-based biosensors. labmedica.comnih.gov These modulators provide a chemical "off-switch" for the fluorescent signal, adding a layer of temporal control that complements the genetic encoding of the FAP and the chemical addition of the fluorogen. cmu.edu This control is essential for creating more advanced and dynamic biological reporters.
Engineering Modulator-Responsive FAP Systems
The discovery and characterization of FAP inhibitors inform the rational engineering of new FAP systems. oup.com By understanding the specific residues involved in fluorogen and inhibitor binding, FAPs can be mutated to alter their affinity for certain modulators. nih.gov This allows for the creation of customized FAP-modulator pairs with fine-tuned response kinetics. For example, researchers could engineer a FAP variant that is highly sensitive to a specific modulator, allowing for signal quenching at very low compound concentrations. Conversely, resistant FAP variants could be developed for use in experiments where the presence of a particular modulator is unavoidable but its effect on the FAP reporter is undesirable.
Applications in Receptor Trafficking and Subcellular Localization Studies (via FAP inhibition).cmu.edulabmedica.com
FAP technology is particularly well-suited for studying receptor trafficking because membrane-impermeant fluorogens can selectively label proteins on the cell surface. biorxiv.orgnih.gov When a receptor is internalized, it moves away from the extracellular fluorogen, leading to a loss of signal that can be quantified to measure the rate of endocytosis. nih.gov
However, if a researcher is screening for compounds that induce receptor internalization, a drop in fluorescence could be ambiguous: it could be due to internalization (the desired result) or due to the test compound directly inhibiting the FAP-fluorogen interaction (an experimental artifact). researchgate.net this compound provides a critical control to resolve this ambiguity. researchgate.netnih.gov By running a parallel assay targeting a different FAP-tagged protein that is not expected to internalize, researchers can determine if the test compound is a true ligand or simply a FAP inhibitor. researchgate.net If the compound shows activity against both FAP-tagged proteins, it is likely a FAP inhibitor. researchgate.net This use of FAP inhibitors as a counterscreen tool makes receptor trafficking assays more reliable and the results easier to interpret. researchgate.net
Use in Optogenetic and Chemogenetic Research Tools.researchgate.net
Chemogenetics involves the use of genetically engineered proteins that are controlled by specific small-molecule actuators. frontiersin.orgnih.gov The FAP-fluorogen system is a prime example of a chemogenetic reporter, where the protein (FAP) is genetically introduced, and its function (fluorescence) is activated by a specific chemical (the fluorogen). labmedica.comstanford.edu
This compound functions as a key component in this chemogenetic toolkit. researchgate.net It acts as a specific, reversible, small-molecule inhibitor that allows researchers to externally control the "off" state of the FAP reporter system. nih.gov This provides a means to precisely manipulate the fluorescent signal in real-time without needing to wash the fluorogen out of the system, which can be a slow process. This level of chemical control is analogous to how light is used to control protein activity in optogenetics, making FAP modulators valuable for research that requires precise temporal control over reporter signals. ista.ac.atflorey.edu.au
Computational and Theoretical Modeling of Fluorogen Binding Modulator 1 Interactions
Molecular Docking Simulations of Fluorogen Binding Modulator-1 with FAPs
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are instrumental in elucidating how it fits into the binding site of a FAP.
Docking algorithms explore a vast conformational space to identify the most favorable binding poses of this compound within the FAP's binding pocket. These simulations reveal critical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the complex. For instance, the aromatic moieties of the modulator might engage in π-π stacking with tyrosine or phenylalanine residues in the FAP, while polar groups could form hydrogen bonds with the protein's backbone or side chains. The identification of these "interaction hotspots" is fundamental for understanding the molecular basis of recognition and for guiding the design of modulators with enhanced affinity and specificity.
Below is a representative table illustrating the types of interactions that could be identified between this compound and a hypothetical FAP through molecular docking.
| Interaction Type | FAP Residue | Modulator Atom/Group | Distance (Å) |
| Hydrogen Bond | TYR 38 (OH) | Oxygen (Carbonyl) | 2.8 |
| Hydrogen Bond | ASN 102 (NH2) | Nitrogen (Heterocycle) | 3.1 |
| π-π Stacking | PHE 71 | Aromatic Ring A | 3.5 |
| Hydrophobic | LEU 25, VAL 42 | Methyl Group | N/A |
| Electrostatic | ASP 99 (COO-) | Positively Charged Group | 4.2 |
This table is illustrative and represents typical data obtained from molecular docking simulations.
A key component of molecular docking is the scoring function, which is an algorithm used to rank the predicted binding poses. These functions estimate the binding free energy of the ligand-protein complex. Scoring functions can be classified into three main types: force-field-based, empirical, and knowledge-based. Each type uses different parameters and algorithms to approximate the binding affinity. The choice of scoring function can influence the outcome of the docking simulation, and often, a consensus approach using multiple scoring functions is employed to improve the reliability of the predictions. The predicted binding affinities can then be used to prioritize potential modulators for experimental validation.
Molecular Dynamics (MD) Simulations of Complex Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and fluctuations of the FAP-modulator complex over time.
MD simulations can demonstrate how the binding of this compound may induce conformational changes in the FAP, or how the inherent flexibility of the protein can accommodate the modulator. These simulations can track the movement of individual atoms or groups of atoms, providing insights into the plasticity of the binding site. The analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone and ligand atoms during the simulation can quantify the stability and flexibility of the complex.
The following table presents hypothetical RMSD values for a FAP in its free and modulator-bound states, illustrating how modulator binding can stabilize the protein's conformation.
| System | Average RMSD (nm) | Standard Deviation (nm) |
| Free FAP | 0.35 | 0.08 |
| FAP-Modulator Complex | 0.21 | 0.04 |
This table is for illustrative purposes and shows the kind of data derived from MD simulations.
MD simulations explicitly model the surrounding solvent molecules, typically water, allowing for a realistic representation of the cellular environment. This is crucial for accurately capturing the role of solvent in mediating protein-ligand interactions. Water molecules can form bridging hydrogen bonds between the modulator and the FAP, or their displacement from the binding site upon ligand binding can be a major contributor to the binding entropy. The stability of the binding interface can be assessed by monitoring key intermolecular interactions, such as hydrogen bonds and salt bridges, throughout the simulation.
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
For a more accurate description of the electronic effects involved in ligand binding and fluorescence, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods can be employed. In this approach, the core region of the system, such as the fluorogen and the immediate surrounding amino acid residues, is treated with a high-level quantum mechanical method, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanical force field. This allows for the study of phenomena that are beyond the scope of classical MD, such as charge transfer, polarization, and the electronic excited states responsible for fluorescence. QM/MM simulations can provide a deeper understanding of how the protein environment modulates the photophysical properties of the fluorogen upon binding of the modulator.
Elucidation of Electronic Effects on Fluorogen Activation Modulation
Currently, there are no specific studies that detail the electronic effects of this compound on the activation of a fluorogen. A thorough computational analysis would typically involve quantum mechanical calculations to understand how the modulator alters the electronic structure of the fluorogen upon binding to the FAP. This could involve changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the fluorogen, which directly impact its absorption and emission properties. Such an analysis would provide insights into whether the modulator enhances or quenches fluorescence by influencing the radiative and non-radiative decay pathways of the excited fluorogen.
Spectroscopic Property Prediction (e.g., absorption, emission)
The prediction of spectroscopic properties, such as absorption and emission wavelengths, for the this compound in complex with a FAP and fluorogen has not been reported. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the excitation energies and oscillator strengths of molecules, which correlate to their absorption and emission spectra. The absence of such predictive studies for this compound means that our understanding of its influence on the spectral characteristics of the FAP-fluorogen system is based solely on experimental observations.
Ligand-Based and Structure-Based Computational Design Strategies
Pharmacophore Modeling for De Novo Inhibitor Design
There is no available research on the development of a pharmacophore model based on this compound for the de novo design of new inhibitors or modulators. A pharmacophore model would define the essential three-dimensional arrangement of chemical features of the modulator that are necessary for its biological activity. This model could then be used as a template to design novel molecules with potentially improved affinity, selectivity, or other desirable properties.
Virtual Screening for Identification of Novel Modulators
Similarly, no virtual screening campaigns that utilize this compound as a reference or starting point for the discovery of novel modulators have been published. Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a biological target. Without a defined pharmacophore model or a crystal structure of this compound bound to a FAP, conducting effective structure-based or ligand-based virtual screening is challenging.
Challenges, Limitations, and Future Directions in Fluorogen Binding Modulator 1 Research
Selectivity and Specificity Considerations of Fluorogen Binding Modulator-1
A primary challenge in the development of chemical probes like this compound is ensuring they interact specifically with their intended target. High specificity is crucial for accurately interpreting experimental results and avoiding confounding effects.
To mitigate this, potential modulators must undergo rigorous screening against a panel of cellular targets to identify and characterize any off-target binding. nih.gov The conservation of active sites across different protein families can increase the likelihood of off-target binding, although FAPs derived from antibody fragments may offer a structural advantage for designing specific inhibitors. nih.gov A key strategy to confirm on-target activity involves testing the modulator across different cell lines expressing the FAP tag on various proteins; consistent inhibitory activity across these different contexts strengthens the evidence for specific FAP-fluorogen blockade rather than an off-target protein interaction. researchgate.net
A significant challenge in assays using FAP-tagged cell surface receptors is distinguishing between a true FAP-fluorogen binding modulator and a compound that induces receptor internalization. researchgate.net Both events result in a decrease in the fluorescence signal when using a cell-impermeable fluorogen. A compound could activate a signaling pathway that leads to the receptor being removed from the cell surface, making it inaccessible to the fluorogen in the media. researchgate.netresearchgate.net Alternatively, the compound could directly block the binding of the fluorogen to the FAP tag on the receptor at the cell surface. researchgate.netresearchgate.net
A robust method to discriminate between these two mechanisms involves a counterscreen using a cell line where the FAP tag is fused to a different, unrelated receptor. researchgate.net A true FAP-fluorogen modulator would be expected to inhibit the fluorescence signal in both cell lines with similar potency. researchgate.net In contrast, a compound that specifically causes the internalization of the first receptor would have little to no effect on the second. researchgate.net This approach allows researchers to confidently identify genuine FAP-fluorogen binding modulators like this compound.
| Mechanism of Signal Decrease | Description | Method of Differentiation |
| FAP-Fluorogen Blockade | The modulator directly binds to the FAP, preventing the fluorogen from binding and becoming fluorescent. researchgate.netresearchgate.net | The compound inhibits fluorescence across different cell lines expressing FAP fused to various, unrelated receptors. researchgate.net |
| Receptor Internalization | The modulator interacts with the target receptor (not the FAP tag), causing the cell to internalize the receptor, thus removing the FAP from the extracellular environment where the impermeable fluorogen is located. researchgate.netresearchgate.netnih.gov | The compound's inhibitory effect is specific to the particular FAP-tagged receptor and is not observed in cells expressing FAP fused to a different receptor. researchgate.net |
Optimization of Inhibitor Potency and Reversibility
The therapeutic and experimental utility of a modulator is heavily dependent on its potency and the nature of its binding (reversible vs. irreversible). Early-stage "hit" compounds from initial screens often require significant chemical modification to become effective tools.
Optimization of inhibitor potency is a cornerstone of medicinal chemistry, aiming to achieve the desired biological effect at the lowest possible concentration. acs.org This is typically quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). Structure-activity relationship (SAR) studies are conducted to systematically modify the chemical structure of a lead compound to enhance its binding affinity and potency. nih.gov For example, SAR studies on FAP tag inhibitors identified distinct chemical families, such as piperazine (B1678402) and piperidine (B6355638) analogues, and optimized them for improved activity. researchgate.net This process can lead to inhibitors with nanomolar potency. mdpi.com
The reversibility of an inhibitor is another critical parameter. While irreversible inhibitors form a permanent covalent bond with their target, reversible inhibitors bind and dissociate. acs.org Reversible covalent inhibitors offer a hybrid approach, forming a covalent bond that can still break, allowing for dynamic equilibrium. acs.org This can be advantageous, as it can improve selectivity over time by allowing the inhibitor to dissociate from off-targets and accumulate on the intended target where binding is most stable. acs.org In the context of FAP-fluorogen systems, reversible binding can also be beneficial. For instance, a fluorogen with reduced, reversible binding affinity can enable a "buffering" strategy, where free fluorogen molecules in the medium can replace photobleached ones at the target site, ensuring a more stable fluorescence signal over time. rsc.org
| Inhibitor Series | Example Compound ID | Description |
| SAR Series A | ML342 (Probe Molecule) | A family of FAP tag inhibitors based on a piperazine scaffold. researchgate.net |
| SAR Series B | SID 125240936 | A family of FAP tag inhibitors based on a racemic piperidine scaffold. researchgate.net |
Development of Modulators for Diverse FAP-Fluorogen Pairs
The FAP-fluorogen technology platform is not monolithic; it comprises a variety of FAP scaffolds and a growing palette of fluorogenic dyes with different spectral properties. acs.orgnih.gov A significant challenge and area of future development is the creation of modulators that are specific to particular FAP-fluorogen pairs.
The ability to use multiple, spectrally distinct FAP-fluorogen pairs simultaneously would enable multicolor imaging of different proteins or cellular processes. nih.gov This requires "orthogonal" pairs, where a given FAP binds only its cognate fluorogen and not others, and vice versa. Researchers have successfully engineered FAP variants with high selectivity for structurally similar fluorogens, enabling multicolor imaging. nih.gov For example, the FAST protein tag system was evolved into greenFAST and redFAST, which preferentially bind HMBR and HBR-3,5DOM, respectively. nih.gov
Conversely, some FAP scaffolds exhibit a degree of malleability, capable of activating multiple fluorogens within the same chemical family. biologists.com This promiscuity can be exploited, but for multi-target applications, specificity is key. The development of modulators would need to mirror this diversity. One could envision developing:
Broad-spectrum modulators: Inhibitors that block a wide range of FAP-fluorogen interactions.
Pair-specific modulators: Highly selective inhibitors that only affect one FAP-fluorogen pair, leaving others in the same system unperturbed. This would provide a chemical method for switching "off" one color in a multicolor experiment.
Directed evolution and rational design are powerful tools for creating new FAP-fluorogen pairs with desired characteristics, such as improved brightness or altered affinity, which in turn creates a need for new modulators tailored to these novel pairs. nih.gov
| FAP Variant | Selective Fluorogen | Application |
| greenFAST | HMBR | Orthogonal, multicolor imaging. nih.gov |
| redFAST | HBR-3,5DOM | Orthogonal, multicolor imaging. nih.gov |
| HL1.0.1-TO1 | TO1-2p, DIR, OTB-SO3 | A multi-selective antibody reporter capable of activating diverse fluorogens. biologists.com |
Integration with Multi-Modal Imaging and Sensing Platforms
The FAP-fluorogen system is a powerful fluorescence-based tool, but its integration with other imaging and sensing modalities could provide a more comprehensive understanding of complex biological systems. nih.gov Fluorescence microscopy offers high sensitivity and molecular specificity but is often limited by the penetration depth of light in living tissue. nih.gov
Combining FAP-based fluorescence with techniques that offer greater imaging depth or different types of contrast could overcome these limitations. For example:
Optoacoustic (OA) Imaging: This modality combines optical contrast with ultrasonic resolution, allowing for high-resolution imaging at depths of several millimeters to centimeters. Since OA imaging detects optical absorption, fluorogens used with FAPs could also serve as OA contrast agents, enabling dual-modality OA-fluorescence imaging. nih.gov
Positron Emission Tomography (PET) / SPECT: These nuclear imaging techniques offer whole-body imaging with high sensitivity. A future direction is the development of trimodal agents that incorporate a FAP-fluorogen modulator or the fluorogen itself, a radionuclide for PET/SPECT, and a targeting moiety. researchgate.net
Integrated Sensing: The FAP-fluorogen system can be engineered into biosensors. For instance, a FAP's ability to activate a fluorogen can be allosterically inhibited by the binding of a specific analyte, creating a "turn-off" sensor. oup.com This sensing capability could be integrated with other platforms to correlate molecular events with broader physiological readouts. Platforms are also being developed to track antibody-drug conjugate trafficking and payload release using sequential pH- and enzyme-activatable fluorophores, demonstrating a multi-sensing approach. acs.org
Expanding the Chemical Space for FAP-Fluorogen Modulators
The initial discovery of this compound and related compounds came from high-throughput screening of large chemical libraries. researchgate.net A key future direction is to systematically and rationally expand the chemical space of molecules known to modulate FAP-fluorogen interactions. This involves moving beyond the initial chemical scaffolds to discover new classes of modulators with potentially improved properties, such as higher potency, better selectivity, or novel mechanisms of action.
Strategies for expanding the chemical space include:
Diversity-Oriented Synthesis: Creating libraries of structurally complex and diverse small molecules to probe for new interactions with FAPs.
Computational and Structure-Based Design: Using the crystal structures of FAP-fluorogen complexes to computationally design new inhibitors that fit the binding pocket. researchgate.net
Fragment-Based Screening: Identifying small molecular fragments that bind weakly to the target and then growing or linking them to create more potent inhibitors.
Exploring New Fluorophore Scaffolds: As new fluorogens are developed from different chemical classes like BODIPY, coumarin, and naphthalimide, there will be a corresponding need to develop modulators that can interact with these new FAP-fluorogen pairs. acs.orgrsc.org
By exploring a wider range of chemical structures, researchers can develop a more versatile toolkit of modulators, enabling finer control over FAP-based imaging and sensing technologies in a variety of biological contexts.
Advanced Methodologies for Studying FAP-Modulator Dynamics in situ
The dynamic interplay between a FAP, its fluorogen, and a modulator within the complex environment of a living cell requires sophisticated techniques to observe and quantify. Researchers employ a variety of advanced microscopy and spectroscopic methods to gain insights into these interactions without disrupting cellular processes.
Super-Resolution Microscopy: Techniques like Stimulated Emission Depletion (STED) microscopy and Photo-Activated Localization Microscopy (PALM) have proven invaluable. distantreader.orgscielo.org.mx STED microscopy, for instance, uses a depletion laser to narrow the fluorescent spot, achieving resolutions beyond the diffraction limit of light. scielo.org.mx This allows for precise localization of FAP-fusion proteins within subcellular structures. The ability to control the concentration of the fluorogen allows for sparse labeling of densely packed proteins, a key requirement for single-molecule localization techniques. distantreader.org
Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM is a powerful method for multiplexed imaging that measures the decay rate of fluorescence, which is a unique characteristic of a fluorophore in a specific environment. mdpi.com Researchers have engineered FAP variants that, when bound to the same fluorogen, exhibit distinct fluorescence lifetimes. mdpi.com This allows for the simultaneous tracking of multiple FAP-tagged proteins using a single excitation source, reducing spectral crosstalk and preserving other channels for further multiplexing. mdpi.com
In situ Kinetic Analysis: Quantifying the binding and dissociation rates (kon and koff) of a modulator in a live cell is challenging. Label-free optical imaging methods are emerging as a powerful tool for this purpose. mdpi.com Techniques like Surface Plasmon Resonance imaging (SPRi) and edge tracking can measure ligand-binding kinetics in real-time on single cells, capturing the heterogeneity across a cell population. mdpi.com These methods can detect the subtle conformational changes in membrane proteins upon ligand binding, providing data on the dynamic process without the need for fluorescent labels that can sometimes alter binding affinities. mdpi.comnih.gov
Challenges and Future Directions in Methodology: A primary challenge in live-cell imaging is phototoxicity, where high-intensity light can damage cells. nih.gov Furthermore, the brightness and photostability of some FAP-fluorogen complexes can be limiting for long-term imaging. rsc.org Future research is focused on developing novel FAP-fluorogen pairs with enhanced photophysical properties, such as increased brightness and photostability, and red-shifted spectra for deeper tissue imaging. rsc.orgoup.com Another promising direction is the "buffering" approach, where a modulator or fluorogen binds reversibly, allowing unbleached molecules from the surrounding environment to replace photobleached ones, thus maintaining stable fluorescence over time. rsc.org
Contribution of this compound Research to Fundamental Understanding of Molecular Recognition
The study of FAP-modulator systems provides a versatile platform for dissecting the fundamental principles of molecular recognition—the specific interaction between two or more molecules.
Specificity and Affinity: FAP-fluorogen pairs exhibit high specificity and affinity, with some interactions occurring at the nanomolar level. distantreader.org Research into modulators like this compound helps to elucidate the structural and chemical features that govern this high degree of selectivity. By systematically altering the structure of the modulator and observing the effects on binding kinetics, researchers can map the key interactions within the FAP's binding pocket. oup.com For example, studies have shown that even small structural changes in a malachite green fluorogen can significantly impact its binding affinity for the FAP. rsc.org
Conformational Dynamics: The fluorescence activation mechanism of many FAP systems relies on restricting the conformational flexibility of the fluorogen. distantreader.orgmdpi.com The FAP essentially acts as a scaffold that locks the fluorogen into a specific, planar conformation, which prevents non-radiative decay and allows for fluorescence. This provides a tangible model for studying concepts like "conformational selection" versus "induced fit" in molecular binding. The presence of a modulator can further influence this process, either by stabilizing a particular FAP conformation that is more receptive to the fluorogen or by directly interacting with the fluorogen itself.
Environmental Effects: The cellular environment is crowded and complex, and these factors can influence molecular interactions. FAP-modulator systems are excellent tools for studying these effects in situ. By targeting FAPs to different subcellular compartments (e.g., the cell surface, cytosol, or specific organelles), researchers can investigate how the local environment affects binding affinities and kinetics. mdpi.com This is crucial for understanding how drugs and other molecules function within the context of a living cell, rather than in an idealized test-tube environment.
Challenges and Future Directions in Molecular Recognition: A key limitation is that introducing an external modulator or a genetically encoded FAP can potentially perturb the natural cellular processes being studied. biorxiv.org It is known that fluorescently labeling a protein can change its binding characteristics. nih.gov Future work will focus on designing FAP-modulator systems that are minimally invasive. biorxiv.org The development of FAP-based biosensors, where fluorogen binding is allosterically regulated by the presence of another analyte (like calcium or ATP), is a major step in this direction. oup.com These biosensors provide a direct readout of molecular recognition events, contributing to a deeper, more dynamic understanding of cellular signaling and metabolism.
Q & A
Q. What is the molecular mechanism by which Fluorogen binding modulator-1 inhibits fluorogen-protein interactions?
this compound acts as a non-fluorescent inhibitor by competitively binding to fluorogen-activating proteins (FAPs), preventing the formation of fluorescent complexes. Structural studies suggest that it occupies the fluorogen-binding pocket, disrupting interactions critical for fluorescence activation. For example, modifications to fluorogen molecules (e.g., N871b) have shown that binding pocket accessibility determines inhibitor efficacy . Researchers can validate this mechanism using fluorescence quenching assays combined with X-ray crystallography or NMR to map binding interfaces .
Q. How does this compound differ from other fluorogen modulators in experimental applications?
Unlike activators that enhance fluorescence, this compound suppresses fluorescence by stabilizing non-fluorescent protein conformations. Its specificity for certain FAPs (e.g., FAST protein variants) distinguishes it from broad-spectrum inhibitors. Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities (e.g., KD values) and selectivity across FAP families .
Q. What experimental controls are essential when using this compound in live-cell imaging?
To minimize background fluorescence:
- Use membrane-impermeable fluorogens (e.g., TO1-2p) to restrict detection to cell-surface targets .
- Include negative controls (e.g., FAP-knockout cells) to confirm inhibitor specificity.
- Titrate modulator concentrations to avoid off-target effects on unrelated protein complexes .
Advanced Research Questions
Q. How can researchers resolve data contradictions when this compound exhibits variable inhibition across cell lines?
Variability may arise from differences in FAP expression levels or intracellular protein folding environments. To address this:
- Quantify FAP expression via Western blot or flow cytometry .
- Perform cross-validation using orthogonal assays (e.g., Förster resonance energy transfer (FRET) or fluorescence lifetime imaging (FLIM)) to confirm inhibition efficacy .
- Explore co-factor dependencies (e.g., pH, redox state) using in vitro reconstitution assays .
Q. What structural insights guide the rational design of this compound derivatives with enhanced specificity?
Directed evolution and computational modeling of FAP-fluorogen complexes can identify critical residues for modulator binding. For example, single-point mutations (e.g., M8VLSL55P in FAPs) alter fluorogen affinity without affecting quantum yield, highlighting the challenge of balancing binding and fluorescence suppression. High-resolution crystal structures and molecular dynamics simulations are essential for predicting steric clashes or allosteric effects .
Q. How can this compound be integrated into allosteric sensor designs for analyte detection?
Allosteric sensors couple analyte binding to fluorescence modulation. By engineering FAST protein variants linked to analyte-binding domains (e.g., GltI for glutamate), researchers can create sensors where analyte presence alters this compound affinity. The cooperativity constant (α = KD<sup>F</sup>/KD<sup>F/A</sup>) quantifies this coupling. Optimize dynamic range by adjusting fluorogen concentrations or using FAP mutants with tuned affinities .
Q. What methodologies enable the use of this compound in near-infrared (NIR) imaging for in vivo applications?
Traditional fluorogens emit below 700 nm, limiting tissue penetration. To adapt this compound for NIR:
- Pair it with far-red FAP variants (e.g., frFAST) and fluorogens like HMBR derivatives.
- Validate signal-to-noise ratios in murine models using intravital microscopy .
- Address solubility and pharmacokinetics via fluorogen chemical modifications (e.g., PEGylation) .
Methodological Resources
- Binding Assays : SPR, ITC, and fluorescence polarization .
- Structural Analysis : X-ray crystallography, cryo-EM, and NMR .
- Imaging Techniques : HTFC, FLIM, and confocal microscopy with membrane-restricted fluorogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
